1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
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Description
1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Urea derivatives have been synthesized and evaluated for a range of biological activities. For instance, novel urea derivatives have shown promise as plant growth regulators, with some compounds exhibiting significant effects (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Another study reported the synthesis of urea derivatives with antitumor activities, highlighting the potential of these compounds in cancer research (S. Ling, Zhou Xin, Jin-Qing Zhong, & Fang Jian‐xin, 2008). These findings suggest that similar compounds, including the one , could have applications in regulating plant growth or as antitumor agents.
Chemical Structure and Properties
Research on the synthesis, structure, and properties of urea derivatives provides valuable insights into their potential applications. Studies involving ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have explored their spectroscopic characteristics and theoretical properties using density functional theory (DFT), indicating their relevance in material science and technology (Muhammad Haroon et al., 2019). These compounds were found to possess notable nonlinear optical (NLO) properties, suggesting potential applications in technological fields.
Antifungal and Antimicrobial Activities
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-21-15-4-2-3-5-16(15)22(26(21,24)25)11-10-19-17(23)20-12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXDSPAPEWRBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.